molecular formula C51H82O21 B028134 Chonglou Saponin VII CAS No. 68124-04-9

Chonglou Saponin VII

Katalognummer: B028134
CAS-Nummer: 68124-04-9
Molekulargewicht: 1031.2 g/mol
InChI-Schlüssel: FBFJAXUYHGSVFN-IYUYFXHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chonglou Saponin VII (PS VII, CAS No. 68124-04-9), also known as Polyphyllin VII or Dioscinin, is a steroidal saponin derived from the rhizomes of Paris polyphylla and Trillium tschonoskii Maxim . Its molecular formula is C₅₁H₈₂O₂₁, with a molar mass of 1,031.18 g/mol and a melting point of 243°C . Traditionally used in Chinese medicine for detoxification and hemostasis, modern research highlights its potent antitumor properties. PS VII induces apoptosis, inhibits tumor cell proliferation, and disrupts metastasis by modulating pathways such as caspase activation, Bax/Bcl-2 regulation, and NF-κB/MMP-9/VEGF signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chonglou Saponin VII is primarily isolated from natural sources, specifically from the roots and rhizomes of Trillium tschonoskii. The extraction process involves drying the plant material, followed by extraction using methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Trillium tschonoskii, followed by the extraction and purification processes mentioned above. Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Chonglou Saponin VII undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Introduction to Chonglou Saponin VII

This compound, also known as Paris Saponin VII (PS VII), is a steroidal saponin derived from the roots and rhizomes of Paris polyphylla , a plant traditionally used in Chinese medicine. Recent research has highlighted its potential applications in various fields, particularly in cancer therapy, due to its ability to induce apoptosis and inhibit tumor cell proliferation.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types:

  • Cervical Cancer : PS VII has been shown to effectively inhibit the growth of human cervical cancer cells (HeLa) by inducing apoptosis. It activates caspase pathways, specifically increasing levels of cleaved caspase-3 and caspase-9, which are crucial for the apoptotic process. The half-maximal inhibitory concentration (IC50) for HeLa cells was determined to be around 30 μM .
  • Ovarian Cancer : Research indicates that PS VII can reverse resistance to PARP inhibitors in ovarian cancer cells. It enhances the efficacy of these inhibitors by modulating glucose metabolism and affecting the RORα signaling pathway, leading to improved anti-tumor responses .
  • Colorectal and Lung Cancer : Studies have demonstrated that PS VII induces apoptosis and inhibits proliferation in colorectal and lung cancer models as well, suggesting a broad-spectrum anticancer activity .

Potential in Combination Therapies

This compound shows promise as an adjunctive therapy when combined with traditional treatments such as chemotherapy and radiation. Its ability to enhance the effectiveness of existing drugs makes it a candidate for combination therapies aimed at improving patient outcomes in oncology .

Table 1: Summary of Anticancer Activities of this compound

Cancer TypeMechanism of ActionIC50 (μM)References
Cervical CancerInduces apoptosis via caspase activation30
Ovarian CancerReverses PARP inhibitor resistance2.951
Colorectal CancerInduces apoptosis and inhibits proliferationNot specified
Lung CancerInduces apoptosisNot specified

Table 2: Key Signaling Pathways Affected by this compound

PathwayEffect on PathwayImplications
MAPK/ERKModulation of cell survivalPotential for targeted therapies
NF-κBInhibitionReduced inflammation and tumor growth
GlycolysisInhibitionOvercoming drug resistance

Case Study 1: Cervical Cancer Treatment

A study investigated the effects of varying concentrations of PS VII on HeLa cells. Results indicated significant growth inhibition at concentrations above 10 μM. The study concluded that PS VII could serve as a potential therapeutic agent for cervical cancer due to its ability to induce apoptosis effectively.

Case Study 2: Ovarian Cancer Resistance

In a clinical context, PS VII was tested on PARP inhibitor-resistant ovarian cancer cell lines. The compound not only enhanced the effects of the PARP inhibitors but also showed direct interaction with key regulatory proteins involved in tumor metabolism, providing insights into its mechanism as a reversal agent for drug resistance.

Vergleich Mit ähnlichen Verbindungen

Chonglou Saponin VII belongs to a family of steroidal saponins isolated from Rhizoma Paridis, including Chonglou Saponins I, II, VI , and VII . Below is a comparative analysis of their structural, chromatographic, and pharmacological properties:

Table 1: Structural and Chromatographic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min, BDS Hypersil C18) Relative Polarity (HPLC)
Chonglou Saponin I C₄₄H₇₀O₁₆ 855.02 35.170 ± 0.036 Least polar
Chonglou Saponin II C₅₁H₈₂O₂₀ 990.21 32.679 ± 0.032 Moderate
Chonglou Saponin VI C₃₉H₆₂O₁₃ 738.90 22.898 ± 0.018 High
This compound C₅₁H₈₂O₂₁ 1,031.18 21.014 ± 0.011 Highest polarity

Key Observations :

  • Structural Differences : PS VII has a larger molecular weight and additional hydroxyl groups compared to Saponins I and VI, influencing its polarity and retention time in HPLC .
  • Chromatographic Behavior : PS VII exhibits the shortest retention time on a BDS Hypersil C18 column, reflecting its higher polarity due to glycosylation patterns .

Table 2: Pharmacological Comparison

Compound Key Mechanisms IC₅₀ (Cancer Cell Lines) Unique Targets/Pathways
Chonglou Saponin I Induces apoptosis via caspase-3 activation Not reported Cyclin D1 inhibition
Chonglou Saponin II Inhibits NF-κB signaling Not reported MMP-9 suppression
Chonglou Saponin VI Modulates PI3K/Akt pathway Not reported Angiogenesis inhibition
This compound Activates caspases-3/9, upregulates Bax/Bcl-2 ratio 0.41 µM (A549 lung cancer) RORα/ECM1/VEGFR2 axis, GSK-3β/β-catenin

Key Observations :

  • Potency : PS VII demonstrates the lowest IC₅₀ value (0.41 µM) in A549 lung cancer cells, indicating superior cytotoxicity compared to other saponins .
  • Broad-Spectrum Activity : While Saponins I and VI show activity in prostate and angiogenesis models, PS VII has validated efficacy across cervical, ovarian, and lung cancers .

Research Findings and Clinical Implications

  • PS VII vs. Saponin I : PS VII’s upregulation of p21 and cyclin D1 inhibition in prostate cancer (PC3 cells) is shared with Saponin I, but PS VII additionally modulates caspase-9, enhancing apoptotic efficiency .
  • PS VII vs.

Biologische Aktivität

Chonglou Saponin VII (PSVII), also known as Paris saponin VII, is a steroidal saponin derived from the rhizomes of Paris polyphylla and Trillium tschonoskii. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of PSVII, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The structure of PSVII consists of a steroid backbone with various sugar moieties, which is characteristic of many saponins. This unique structure contributes to its biological efficacy. Research indicates that PSVII induces apoptosis in cancer cells through multiple pathways, including:

  • Caspase-dependent apoptosis : PSVII has been shown to increase the levels of cleaved caspases (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins such as Bcl-2, indicating its role in intrinsic apoptosis pathways .
  • Autophagy induction : PSVII activates autophagy, which is crucial for cancer cell survival under stress conditions. It enhances the autophagic flux in breast cancer cells by modulating the Hippo signaling pathway .

In Vitro Studies

Numerous studies have demonstrated the cytotoxic effects of PSVII against various cancer cell lines:

  • Breast Cancer : PSVII inhibited the proliferation of MDA-MB-231, MDA-MB-436, and MCF-7 breast cancer cell lines with IC50 values ranging from 2.86 to 3.45 μM. It induced apoptosis and autophagy in these cells .
  • Cervical Cancer : In HeLa cells, PSVII exhibited an IC50 value of 2.62 μM, promoting apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
  • Leukemia : PSVII has also been effective against adriamycin-resistant K562/ADR leukemia cells, where it inhibited cell proliferation by inducing G0/G1 phase arrest .

The following table summarizes the IC50 values and biological activities of PSVII across different cancer types:

Cancer TypeCell LineIC50 (μM)Mechanism of Action
Breast CancerMDA-MB-2313.16Apoptosis and autophagy induction
Cervical CancerHeLa2.62Apoptosis via intrinsic pathway
LeukemiaK562/ADR-G0/G1 phase arrest
Ovarian CancerPARPi-resistant cells-Reversal of drug resistance

In Vivo Studies

In animal models, PSVII has demonstrated significant antitumor effects:

  • Xenograft Models : In mice bearing MDA-MB-231 xenografts, administration of PSVII (1.5 mg/kg) significantly suppressed tumor growth while enhancing markers associated with apoptosis and autophagy .
  • Ovarian Cancer : PSVII has shown potential to reverse resistance to PARP inhibitors in ovarian cancer models by inhibiting glycolysis and angiogenesis through specific signaling pathways .

Case Studies

  • Breast Cancer Case Study : A study involving MDA-MB-231 xenograft models showed that treatment with PSVII led to reduced tumor size and altered expression levels of key proteins involved in apoptosis and autophagy, supporting its use as a therapeutic agent for breast cancer .
  • Ovarian Cancer Resistance Study : Research indicated that PSVII could enhance the efficacy of PARP inhibitors in ovarian cancer by stabilizing RORα expression and disrupting the VEGFR2 signaling pathway, suggesting a novel approach for overcoming drug resistance in clinical settings .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which Chonglou Saponin VII (PS VII) exerts its anticancer effects in vitro?

PS VII induces apoptosis and cell cycle arrest by modulating key signaling pathways. For example, in cervical cancer HeLa cells, PS VII upregulates pro-apoptotic proteins (e.g., Bax, cleaved caspase-3/9) and downregulates anti-apoptotic Bcl-2, leading to mitochondrial membrane potential collapse and caspase activation . In ovarian cancer, PS VII inhibits epithelial-mesenchymal transition (EMT) and invasion via the GSK-3β/β-catenin pathway, reducing metastatic potential . These effects are dose-dependent, with IC50 values ranging from 2.62 μM (HeLa cells) to higher concentrations in multidrug-resistant leukemia models .

Q. Which experimental methods are commonly used to assess PS VII's cytotoxic activity and specificity?

Standard methodologies include:

  • MTT assays to measure cell viability and calculate IC50 values .
  • Flow cytometry with Annexin V/PI staining to quantify apoptosis and cell cycle distribution (e.g., G0/G1 arrest in K562/ADR cells) .
  • Western blotting to validate protein expression changes in apoptotic (caspase-3/9, PARP cleavage) and signaling pathways (Akt, MAPK) .
  • Transwell assays to evaluate invasion and migration inhibition in ovarian cancer models .

Q. How does PS VII overcome multidrug resistance (MDR) in cancer cells?

PS VII reverses MDR by inhibiting P-glycoprotein (P-gp) efflux activity and downregulating MDR1 gene expression. In adriamycin-resistant breast cancer (MCF-7/ADR) cells, PS VII sensitizes cells to chemotherapy by suppressing Akt phosphorylation and enhancing adriamycin accumulation . Similar mechanisms are observed in leukemia K562/ADR cells, where PS VII reduces mitochondrial membrane potential and induces autophagy .

Advanced Research Questions

Q. How can researchers resolve contradictions in PS VII's reported effects across different cancer types?

Discrepancies in PS VII's efficacy (e.g., variable IC50 values) may arise from differences in cell line genetics, drug resistance mechanisms, or experimental conditions. To address this:

  • Perform comparative studies using standardized protocols (e.g., consistent serum concentrations, exposure times).
  • Validate findings with orthogonal assays (e.g., siRNA knockdown of target genes like RORα to confirm pathway specificity) .
  • Analyze patient-derived xenograft (PDX) models to assess translatability beyond cell lines .

Q. What experimental strategies are recommended to elucidate PS VII's multi-target effects in reversing PARP inhibitor resistance?

In ovarian cancer, PS VII reverses PARP inhibitor resistance by stabilizing RORα and suppressing the FAK/AKT/GSK3β pathway. To dissect this:

  • Use phosphoproteomics to map dynamic changes in signaling nodes (e.g., VEGFR2, ECM1) .
  • Employ CRISPR/Cas9-mediated knockout of RORα or ECM1 to validate their roles in PS VII-mediated sensitization .
  • Conduct metabolic flux analysis to quantify PS VII's impact on glycolysis, a key resistance mechanism in PARP inhibitor-resistant cells .

Q. How should researchers optimize in vivo dosing regimens for PS VII to balance efficacy and toxicity?

Preclinical studies in nude mice show PS VII enhances adriamycin efficacy in xenograft models without overt toxicity . To refine dosing:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tumor suppression.
  • Monitor biomarkers of toxicity (e.g., liver/kidney function tests) and efficacy (e.g., tumor volume, apoptosis markers).
  • Test combination therapies with PARP inhibitors or chemotherapeutics to identify synergistic effects .

Q. What statistical approaches are critical for analyzing PS VII's dual role in apoptosis and autophagy?

  • Use multivariate regression to disentangle the relationship between autophagy (LC3-II levels) and apoptosis (caspase activation).
  • Apply time-course experiments with inhibitors (e.g., chloroquine for autophagy) to determine temporal interplay between pathways .
  • Leverage high-content imaging to quantify co-localization of autophagosomes and apoptotic bodies in single cells.

Q. Methodological Considerations

Q. How can researchers ensure reproducibility in HPLC-based quantification of PS VII in plant extracts?

  • Standardize chromatography conditions (e.g., Discovery C18 column, 21.1 min retention time) and validate with reference substances .
  • Use linear calibration curves across multiple columns to account for inter-brand variability .
  • Report purity thresholds (>98%) and storage conditions (e.g., -80°C for long-term stability) to minimize degradation .

Q. What criteria should guide the selection of in vitro vs. in vivo models for PS VII studies?

  • In vitro: Prioritize cell lines with documented resistance profiles (e.g., K562/ADR for MDR studies) .
  • In vivo: Use immunocompromised mice (e.g., nude or NSG) for xenografts, ensuring PS VII's bioavailability via intravenous administration .
  • Include positive controls (e.g., cisplatin for apoptosis) to benchmark PS VII's potency .

Q. Data Interpretation and Validation

Q. How should conflicting results about PS VII's impact on Akt signaling be addressed?

While PS VII suppresses p-Akt in leukemia and breast cancer models , its role in ovarian cancer involves RORα/ECM1/VEGFR2 axis modulation without direct Akt inhibition . To reconcile this:

  • Perform tissue-specific pathway enrichment analysis using RNA-seq or phospho-antibody arrays.
  • Compare dose-response curves across cancer types to identify context-dependent effects.
  • Validate findings in clinical samples (e.g., ovarian tumor biopsies) to assess relevance to human disease .

Eigenschaften

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJAXUYHGSVFN-IYUYFXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318576
Record name Paris VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1031.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68124-04-9
Record name Paris VII
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68124-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pennogenin tetraglycoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paris VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.